

Efficacy of Sorbitan monooctadecanoate versus other non-ionic surfactants in drug delivery

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Compound of Interest

Compound Name: Sorbitan monooctadecanoate

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A Comparative Guide to Sorbitan Monostearate in Drug Delivery

Sorbitan monostearate, also known as Span 60, is a widely utilized non-ionic surfactant in the pharmaceutical sciences.[1] Its biocompatibility, biodegradability, and low toxicity make it an attractive excipient for various drug delivery systems.[2] Non-ionic surfactants are crucial for forming vesicular systems like niosomes, which can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability and controlling their release.[3][4][5] This guide provides an objective comparison of the efficacy of Sorbitan monostearate against other common non-ionic surfactants, supported by experimental data, to aid researchers in formulation development.

Comparative Efficacy of Surfactants

The choice of surfactant significantly impacts the physicochemical properties of drug delivery systems, including encapsulation efficiency, particle size, stability, and drug release profile. Sorbitan monostearate's efficacy is often attributed to its low hydrophilic-lipophilic balance (HLB) value of 4.7, its long saturated alkyl chain (C18), and its high phase transition temperature, which contribute to forming more rigid and stable vesicle membranes.[1][6]

Encapsulation Efficiency (EE %)

Encapsulation efficiency is a critical parameter that measures the percentage of the drug successfully entrapped within the nanocarrier. Surfactants with lower HLB values, like Span 60,







generally exhibit higher encapsulation efficiencies, particularly for lipophilic drugs, because they are more lipophilic and can form more stable vesicles.[7]



Drug	Formulation Type	Surfactant	Surfactant: Cholesterol Ratio	Encapsulati on Efficiency (%)	Reference
Etoricoxib	Niosomes	Sorbitan Monostearate (Span 60)	Not Specified	96.40%	[8]
Etoricoxib	Niosomes	Polysorbate 80 (Tween 80)	Not Specified	Not specified, but lower than Span 60	[8]
Simvastatin	Niosomes	Sorbitan Monostearate (Span 60)	2:1	85.72 ± 2.10%	[9]
Simvastatin	Niosomes	Sorbitan Monooleate (Span 80)	Not Specified	81.44 ± 3.83%	[9]
Gallic Acid	Niosomes	Sorbitan Monostearate (Span 60)	1:1	82.3 ± 4.1%	[2]
Gallic Acid	Niosomes	Polysorbate 60 (Tween 60)	1:1	91.2 ± 3.2%	[2]
Gallic Acid	Niosomes	Span 60 / Tween 60 Mix	0.5:0.5 (relative to 1 part Chol)	88.5 ± 2.5%	[2]
Zidovudine	Niosomes (Film Hydration)	Sorbitan Monostearate (Span 60)	3:1	81.4%	[10]
Zidovudine	Niosomes (Ether Injection)	Sorbitan Monostearate (Span 60)	3:1	82.5%	[10]



Sorbitan

Cyclosporine Niosomes Monostearate 2.2:1 $93.2 \pm 2.5\%$ [11] (Span 60)

Particle Size and Polydispersity Index (PDI)

Vesicle size and uniformity (measured by PDI) are crucial for determining the in vivo fate of drug carriers. Generally, surfactants with longer alkyl chains and smaller hydrophilic head groups, such as Span 60, tend to form larger vesicles compared to their shorter-chain counterparts.[7] However, formulation methods and other components like cholesterol play a significant role. A PDI value below 0.35 is generally considered acceptable for a uniform particle size distribution.[2]



Drug	Formulati on Type	Surfactan t	Surfactan t:Cholest erol Ratio	Particle Size (nm)	PDI	Referenc e
Simvastati n	Niosomes	Sorbitan Monostear ate (Span 60)	2:1	225.40	0.153	[9]
Simvastati n	Niosomes	Sorbitan Monooleat e (Span 80)	Not Specified	261.4	0.167	[9]
Gallic Acid	Niosomes	Sorbitan Monostear ate (Span 60)	1:1	148 ± 11.2	0.21 ± 0.04	[2]
Gallic Acid	Niosomes	Polysorbat e 60 (Tween 60)	1:1	276 ± 9.8	0.35 ± 0.08	[2]
Gallic Acid	Niosomes	Span 60 / Tween 60 Mix	0.5:0.5 (relative to 1 part Chol)	80 ± 5.6	0.18 ± 0.02	[2]
Etoricoxib	Niosomes	Sorbitan Monostear ate (Span 60)	Not Specified	463.7	Not Specified	[8]
Cyclospori ne	Niosomes	Sorbitan Monostear ate (Span 60)	2.2:1	180.5 ± 11.16	0.156	[11]

In Vitro Drug Release



Sorbitan monostearate-based niosomes often provide a sustained or prolonged drug release pattern.[9] The rigid and less permeable membrane formed by Span 60, due to its saturated alkyl chain, slows down drug leakage compared to unsaturated surfactants like Span 80 or more hydrophilic surfactants like Tweens.

Drug	Formulation Type	Surfactant	Key Release Finding	Reference
Etoricoxib	Niosomes	Sorbitan Monostearate (Span 60)	95.14% release in 12 hours	[8]
Gallic Acid	Niosomes	Sorbitan Monostearate (Span 60)	Biphasic release, 58% released in the first 12 hours	[2]
Simvastatin	Niosomes	Sorbitan Monostearate (Span 60)	Provided a more desired sustained release pattern compared to Span 80	[9]

Zeta Potential

Zeta potential is an indicator of the surface charge of the vesicles and predicts their stability in suspension. High absolute zeta potential values (e.g., > |30| mV) suggest good stability due to electrostatic repulsion between particles, preventing aggregation.[2] Niosomes are typically formulated with non-ionic surfactants and thus possess a slight negative charge.



Drug	Formulation Type	Surfactant	Surfactant: Cholesterol Ratio	Zeta Potential (mV)	Reference
Etoricoxib	Niosomes	Sorbitan Monostearate (Span 60)	Not Specified	-80.5	[8]
Gallic Acid	Niosomes	Sorbitan Monostearate (Span 60)	1:1	-9.7 ± 1.2	[2]
Gallic Acid	Niosomes	Polysorbate 60 (Tween 60)	1:1	-4.6 ± 0.8	[2]
Gallic Acid	Niosomes	Span 60 / Tween 60 Mix	0.5:0.5 (relative to 1 part Chol)	-7.3 ± 1.5	[2]

Experimental Protocols

The data presented in this guide are derived from standard methodologies used in nanoparticle characterization. Below are detailed protocols for key experiments.

Preparation of Niosomes by Thin Film Hydration

The thin film hydration technique is one of the most common and straightforward methods for preparing niosomes.[12]

Methodology:

- Dissolution: The non-ionic surfactant (e.g., Sorbitan monostearate) and cholesterol are
 accurately weighed and dissolved in a suitable organic solvent or solvent mixture (e.g.,
 chloroform, methanol, or a combination) in a round-bottom flask.[2] The drug to be
 encapsulated is also added at this stage.
- Film Formation: The organic solvent is slowly evaporated under reduced pressure using a rotary evaporator. This process leaves a thin, dry film of the surfactant-cholesterol-drug



mixture on the inner wall of the flask. The temperature should be kept above the phase transition temperature of the surfactant.

- Hydration: The dried film is hydrated with an aqueous phase (e.g., phosphate-buffered saline
 or pure water) by gentle agitation or rotation of the flask.[12] This step is performed at a
 temperature above the surfactant's transition temperature, leading to the self-assembly of
 surfactants into vesicular niosomes.
- Size Reduction: The resulting niosomal suspension often consists of large, multilamellar vesicles. To achieve smaller, more uniform vesicles, the suspension is typically subjected to size reduction techniques such as sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes.

Determination of Encapsulation Efficiency

This protocol determines the amount of drug successfully entrapped in the niosomes versus the amount that remains free in the aqueous medium.

Methodology (Separation of Free Drug):

- Separation: The niosomal dispersion is centrifuged at high speed (e.g., 12,000-20,000 x g) for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C).[13] This process pellets the niosomes, separating them from the supernatant which contains the unencapsulated, free drug. Other separation methods include dialysis and gel filtration chromatography.[14]
- Quantification: The amount of free drug in the supernatant is quantified using a suitable analytical technique, such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]
- Calculation: The encapsulation efficiency (EE%) is calculated using the following formula:[13]
 EE (%) = [(Total Drug Amount Amount of Free Drug in Supernatant) / Total Drug Amount] x
 100

In Vitro Drug Release Study



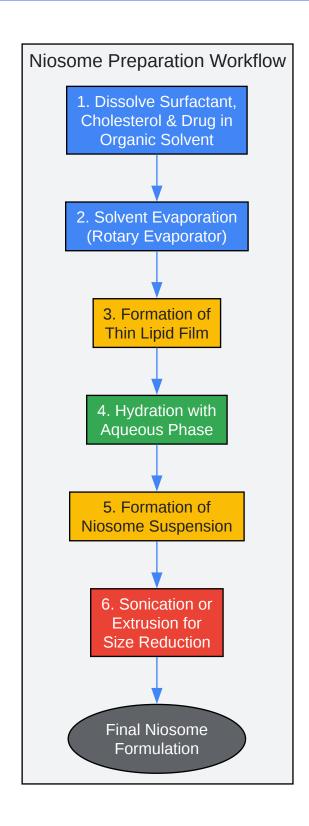
This experiment evaluates the rate and extent of drug release from the niosomes over time in a simulated physiological environment.

Methodology (Dialysis Bag Method):

- Preparation: A known volume of the niosomal dispersion is placed into a dialysis bag with a
 specific molecular weight cut-off (MWCO).[15] The MWCO is chosen to be permeable to the
 drug molecules but not to the larger niosomes.
- Release Medium: The sealed dialysis bag is submerged in a vessel containing a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous, gentle stirring.[13][15]
- Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn for analysis.[13] An equal volume of fresh, pre-warmed release medium is added back to the vessel to maintain a constant volume (sink conditions).
- Analysis: The concentration of the released drug in the collected samples is determined
 using an appropriate analytical method like HPLC or UV-Vis spectroscopy.[13] The
 cumulative percentage of drug released is then plotted against time.

Visualized Workflows and Pathways

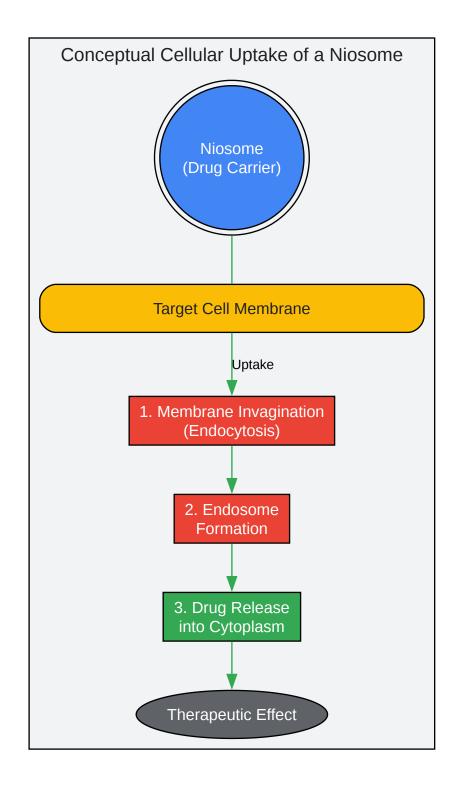




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Caption: Workflow for niosome preparation by the thin film hydration method.





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Caption: Conceptual pathway of niosome cellular uptake via endocytosis.



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